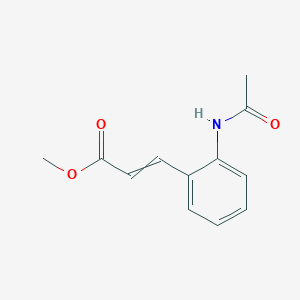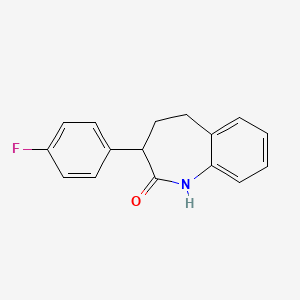![molecular formula C20H23NO2 B14328857 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole CAS No. 110364-25-5](/img/structure/B14328857.png)
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxy group and a methoxyphenyl group attached to the indole core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylindole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, dyes, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxyphenyl groups and is used in similar research applications.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Another compound with ethoxy and methoxyphenyl groups, used in various chemical and biological studies. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to these similar compounds.
Propriétés
Numéro CAS |
110364-25-5 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[ethoxy-(4-methoxyphenyl)methyl]-2,3-dimethylindole |
InChI |
InChI=1S/C20H23NO2/c1-5-23-20(16-10-12-17(22-4)13-11-16)21-15(3)14(2)18-8-6-7-9-19(18)21/h6-13,20H,5H2,1-4H3 |
Clé InChI |
VMGHIZPUFCYNBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)OC)N2C(=C(C3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)

